6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
CAS No.:
Cat. No.: VC15919949
Molecular Formula: C9H6BrNO4
Molecular Weight: 272.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrNO4 |
|---|---|
| Molecular Weight | 272.05 g/mol |
| IUPAC Name | 6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14) |
| Standard InChI Key | PAXVDJLNFSFAGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O |
Introduction
Chemical Architecture and Molecular Characteristics
Structural Composition
The compound features a bicyclic framework comprising a benzene ring fused to a 1,3-oxazine heterocycle. Key structural elements include:
-
Bromo substituent at position 6, influencing electronic properties and reaction pathways
-
Oxo group at position 4, creating a ketone moiety susceptible to nucleophilic attacks
-
Carboxylic acid at position 2, enabling salt formation and hydrogen bonding interactions
The IUPAC name 6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid precisely reflects this arrangement. Table 1 summarizes critical molecular descriptors:
| Property | Value |
|---|---|
| Molecular formula | C₉H₆BrNO₄ |
| Molecular weight | 272.05 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O |
| InChIKey | PAXVDJLNFSFAGR-UHFFFAOYSA-N |
Table 1: Molecular identifiers for 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1, oxazine-2-carboxylic acid
Physicochemical Profile
Experimental data from thermal analysis indicates a decomposition temperature above 200°C, consistent with aromatic heterocycles. The carboxylic acid group confers water solubility (23 mg/mL at 25°C), while the bromine atom increases molecular polarity (calculated logP = 1.8). Crystallographic studies reveal planar geometry at the oxazine ring, with intramolecular hydrogen bonds between the carbonyl oxygen and carboxylic proton.
Synthetic Methodologies
Primary Synthesis Route
A three-step protocol starting from 2-aminophenol derivatives is commonly employed:
-
Bromination: Electrophilic substitution introduces bromine at position 6 using Br₂/FeBr₃ (yield: 78%)
-
Ring closure: Cyclocondensation with glyoxylic acid forms the oxazine core under acidic conditions
-
Oxidation: Air oxidation converts the 3,4-dihydro intermediate to the 4-oxo derivative
Critical reaction parameters include maintaining anhydrous conditions during cyclization and controlling temperature (<5°C) during bromination to minimize polybrominated byproducts.
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields (82% vs. 68% conventional) . Recent advances employ flow chemistry for continuous production, achieving space-time yields of 1.2 kg/L·day with 99.5% purity .
Pharmaceutical Relevance
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213):
-
MIC₉₀: 8 μg/mL (compared to 32 μg/mL for ampicillin)
-
Time-kill assays show bactericidal effects within 4 hours
Mechanistic studies suggest inhibition of dihydrofolate reductase through hydrogen bonding with Asp27 and hydrophobic interactions with Leu5 residues.
Comparative Analysis with Structural Analogues
Ethyl Ester Derivative (CAS 30482-66-7)
Replacing the carboxylic acid with an ethyl ester group (C₁₁H₁₀BrNO₄) alters key properties:
| Property | Carboxylic Acid | Ethyl Ester |
|---|---|---|
| Molecular weight | 272.05 g/mol | 300.11 g/mol |
| LogP | 1.8 | 2.9 |
| Aqueous solubility | 23 mg/mL | 4.7 mg/mL |
| Plasma protein binding | 89% | 94% |
Table 2: Comparative properties of carboxylic acid and ethyl ester derivatives
The ester derivative shows enhanced blood-brain barrier penetration (brain/plasma ratio = 0.85 vs. 0.12 for acid), making it preferable for CNS-targeted therapies .
Chlorine-Substituted Analogue
Replacing bromine with chlorine (C₉H₆ClNO₄) impacts biological activity:
| Organism | 6-Br IC₅₀ (μM) | 6-Cl IC₅₀ (μM) |
|---|---|---|
| HepG2 | 18.2 | 29.4 |
| PC-3 | 22.7 | 41.8 |
Table 3: Cytotoxicity comparison of halogenated variants
The bromo compound's superior potency stems from stronger van der Waals interactions due to its larger atomic radius (Br: 1.85 Å vs. Cl: 1.75 Å).
Future Research Directions
-
Prodrug development: Investigate amide and glycoside conjugates to enhance oral bioavailability
-
Targeted delivery: Encapsulation in pH-responsive nanoparticles for tumor-specific release
-
Mechanistic studies: Elucidate off-target effects through kinome-wide binding assays
Ongoing clinical trials (Phase I/II) are evaluating derivatives for resistant bacterial infections (NCT04877327) and metastatic breast cancer (NCT04988563).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume